molecular formula C23H34O6 B562802 [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate CAS No. 87984-67-6

[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

Cat. No.: B562802
CAS No.: 87984-67-6
M. Wt: 406.519
InChI Key: JCXABYACWXHFQQ-VDKZLKBHSA-N
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Description

[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate is a synthetic compound and a primary metabolite of pravastatin. It is known for its role in decreasing cholesterol levels in the blood and has been used as an analytical standard for high-performance liquid chromatography (HPLC) . This compound also exhibits anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate involves the hydrolysis of pravastatin followed by lactonization. The reaction conditions typically include the use of methanol and water as solvents, with the process being carried out at low temperatures to maintain stability .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reference materials and controlled reaction conditions to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into different metabolites and for its analytical applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride are employed.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions include different hydroxy and keto derivatives, which are crucial for further analytical and pharmacological studies .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This inhibition leads to a decrease in the synthesis of mevalonate, a precursor of cholesterol, thereby reducing cholesterol levels in the blood . The compound also increases the expression of hepatic low-density lipoprotein (LDL) receptors, enhancing the clearance of LDL cholesterol from the bloodstream .

Biological Activity

The compound [(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate is a complex organic molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C25H38O5\text{C}_{25}\text{H}_{38}\text{O}_5

This compound is characterized by a hexahydronaphthalene backbone with hydroxyl and ester functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as an inhibitor of HMG-CoA reductase. This enzyme plays a crucial role in cholesterol biosynthesis and is a target for statin drugs.

  • HMG-CoA Reductase Inhibition : The compound acts by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This results in increased uptake of low-density lipoprotein (LDL) cholesterol from the bloodstream.
  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant properties that may protect against oxidative stress in various cellular contexts .

Pharmacological Effects

The pharmacological effects of this compound include:

Effect Description
Cholesterol LoweringSignificantly reduces LDL cholesterol levels in clinical settings .
Anti-inflammatoryExhibits anti-inflammatory effects which may benefit cardiovascular health .
Antioxidant ActivityScavenges free radicals and protects cells from oxidative damage .

Case Studies and Clinical Applications

Several studies highlight the clinical relevance of this compound:

  • Cholesterol Management : A clinical trial demonstrated that patients taking statins derived from similar compounds experienced a significant reduction in LDL cholesterol levels after 12 weeks of treatment .
  • Cardiovascular Health : Another study reported improved endothelial function and reduced markers of inflammation in patients treated with statins over a six-month period .
  • Diabetes Management : Research has indicated that this compound may also play a role in managing blood glucose levels through its antioxidant effects .

Safety and Toxicology

While the compound is generally well-tolerated at therapeutic doses, potential side effects include:

Side Effect Incidence
Muscle Pain5%
Liver Enzyme Elevation3%
Gastrointestinal Disturbances10%

Monitoring liver function tests is recommended for patients on long-term therapy.

Properties

IUPAC Name

[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-7-5-6-15-10-19(25)14(3)18(22(15)20)9-8-17-11-16(24)12-21(26)28-17/h5-6,10,13-14,16-20,22,24-25H,4,7-9,11-12H2,1-3H3/t13-,14+,16+,17+,18-,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXABYACWXHFQQ-VDKZLKBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CC=CC2=CC(C(C(C12)CCC3CC(CC(=O)O3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CC=CC2=C[C@@H]([C@@H]([C@@H]([C@@H]12)CC[C@@H]3C[C@H](CC(=O)O3)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652612
Record name (1S,6R,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87984-67-6
Record name (1S,6R,7R,8S,8aR)-6-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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